molecular formula C9H20K3NO6P2 B12692408 Tripotassium hydrogen ((heptylimino)bis(methylene))bisphosphonate CAS No. 94230-79-2

Tripotassium hydrogen ((heptylimino)bis(methylene))bisphosphonate

Cat. No.: B12692408
CAS No.: 94230-79-2
M. Wt: 417.50 g/mol
InChI Key: UREIUGWBHAULJK-UHFFFAOYSA-K
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Description

Tripotassium hydrogen ((heptylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C9H19K3NO6P2 and a molecular weight of 416.493 g/mol . This compound is known for its unique structure, which includes a heptylimino group and bisphosphonate moieties. It is commonly used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

The synthesis of tripotassium hydrogen ((heptylimino)bis(methylene))bisphosphonate involves several steps. One common method includes the reaction of heptylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired product .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

Tripotassium hydrogen ((heptylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonate derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced phosphonate compounds.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted bisphosphonates.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tripotassium hydrogen ((heptylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tripotassium hydrogen ((heptylimino)bis(methylene))bisphosphonate involves its interaction with molecular targets and pathways. The bisphosphonate moieties in the compound allow it to bind to hydroxyapatite in bone tissue, inhibiting osteoclast-mediated bone resorption. This mechanism is similar to other bisphosphonates, where the compound attaches to bone surfaces and impairs osteoclast function, leading to reduced bone resorption and increased bone density .

Comparison with Similar Compounds

Tripotassium hydrogen ((heptylimino)bis(methylene))bisphosphonate can be compared with other similar compounds, such as:

    Tripotassium hydrogen ((hexylimino)bis(methylene))bisphosphonate: This compound has a similar structure but with a hexyl group instead of a heptyl group.

    Tripotassium hydrogen ((octylimino)bis(methylene))bisphosphonate: This compound has an octyl group and shares similar characteristics with the heptylimino derivative.

The uniqueness of this compound lies in its specific heptylimino group, which may impart distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

94230-79-2

Molecular Formula

C9H20K3NO6P2

Molecular Weight

417.50 g/mol

IUPAC Name

tripotassium;[heptyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate

InChI

InChI=1S/C9H23NO6P2.3K/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16;;;/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16);;;/q;3*+1/p-3

InChI Key

UREIUGWBHAULJK-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+]

Origin of Product

United States

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